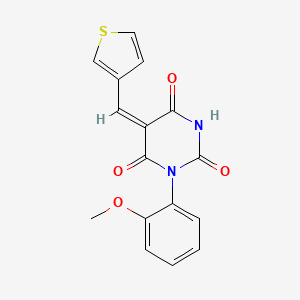![molecular formula C23H15N3O5 B11663171 4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11663171.png)
4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound that features a quinazoline core, a nitrophenyl group, and a benzoic acid moiety
準備方法
The synthesis of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the quinazoline core.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反応の分析
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon for coupling reactions .
科学的研究の応用
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar compounds to 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID include other quinazoline derivatives and nitrophenyl-containing compounds. For example:
Quinazoline Derivatives: These compounds share the quinazoline core and are studied for their diverse biological activities.
Nitrophenyl Compounds: These compounds contain the nitrophenyl group and are known for their redox properties.
The uniqueness of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
特性
分子式 |
C23H15N3O5 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
4-[2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H15N3O5/c27-22-19-3-1-2-4-20(19)24-21(14-7-15-5-10-18(11-6-15)26(30)31)25(22)17-12-8-16(9-13-17)23(28)29/h1-14H,(H,28,29)/b14-7- |
InChIキー |
ZOMJAFZISWWVMJ-AUWJEWJLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-furyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663090.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663094.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11663099.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663100.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11663103.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11663108.png)

![methyl 4-({[2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11663113.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11663127.png)
![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663159.png)
![ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11663162.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)
![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)
